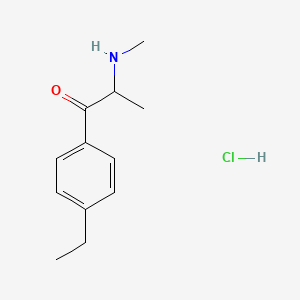

4-Ethylmethcathinone Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVBQDFUOWSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348016 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-87-4 | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylmethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylmethcathinone Hydrochloride (4-EMC HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical, analytical, and pharmacological properties of 4-Ethylmethcathinone Hydrochloride (4-EMC HCl). The information is intended to support research, drug development, and forensic analysis activities.

Core Properties

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class.[1] It is a structural isomer of 4-methylethcathinone (4-MEC).[1] For research and analytical purposes, it is commonly available as the hydrochloride salt, which is a white crystalline powder.[2]

Physicochemical Properties

The fundamental physicochemical properties of 4-EMC and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride | [3] |

| Synonyms | 4-EMC HCl, 4-Ethylmethcathinone HCl | [3] |

| Molecular Formula | C₁₂H₁₈ClNO | [3] |

| Molecular Weight | 227.73 g/mol | [3] |

| Appearance | White crystalline solid/powder | [2] |

| CAS Number | 1391053-87-4 (for hydrochloride) | [3] |

| Solubility | DMF: 1 mg/mL; DMSO: 2.5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 10 mg/mL | [2] |

Analytical Properties

Key analytical data for the characterization of 4-EMC HCl are provided below.

| Analytical Method | Key Parameters and Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time: 7.080 min (DB-1 MS column, 30m x 0.25mm x 0.25µm, Helium carrier at 1 mL/min, Injector temp: 280°C, Split ratio: 20:1). Mass scan range: 34-550 amu. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: ~10 mg/mL in deuterium (B1214612) oxide (D₂O) with TSP as a reference. |

Synthesis

General Synthetic Pathway

The synthesis of 4-EMC would likely proceed via the following two steps:

-

α-Bromination of 4-Ethylpropiophenone: The starting material, 4-ethylpropiophenone, is brominated at the alpha position to the carbonyl group to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.

-

Amination: The resulting α-bromo ketone is then reacted with methylamine (B109427) to substitute the bromine atom with a methylamino group, forming 4-Ethylmethcathinone. The free base is then typically converted to the hydrochloride salt for improved stability and handling.

Postulated Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(4-ethylphenyl)propan-1-one

-

Dissolve 4-ethylpropiophenone in a suitable solvent such as dichloromethane (B109758) or glacial acetic acid.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, with stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude α-bromo ketone, which may be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-1-(4-ethylphenyl)propan-1-one in a suitable solvent such as isopropanol (B130326) or acetonitrile.

-

Add a solution of methylamine (e.g., 40% in water or as a gas) to the reaction mixture. An excess of methylamine is typically used.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of 4-Ethylmethcathinone.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain pure this compound.

Pharmacology

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin (B10506).[4][5]

Monoamine Transporter and Receptor Interactions

In vitro studies have characterized the interaction of 4-EMC with key monoamine transporters and serotonin receptors. The following table summarizes the inhibitory concentrations (IC₅₀) and potencies (pEC₅₀/pKi) of 4-EMC at these targets.

| Target | Assay Type | IC₅₀ (nM) |

| Dopamine Transporter (DAT) | Uptake Inhibition | 610 |

| Norepinephrine Transporter (NET) | Uptake Inhibition | 270 |

| Serotonin Transporter (SERT) | Uptake Inhibition | 1100 |

General Mechanism of Action at the Synapse

The primary pharmacological effect of 4-EMC is expected to be the blockade of monoamine reuptake, leading to an accumulation of neurotransmitters in the synaptic cleft and enhanced downstream signaling.

References

4-Ethylmethcathinone: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant belonging to the substituted cathinone (B1664624) class of psychoactive substances.[1][2] Emerging in the early 2010s as a designer drug, it is structurally related to more well-known cathinones such as mephedrone (B570743) (4-methylmethcathinone) and methcathinone.[1][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 4-EMC, intended for researchers, scientists, and drug development professionals.

History and Discovery

The history of 4-EMC is intertwined with the rise of novel psychoactive substances (NPS), often marketed as "legal highs" or "research chemicals" to circumvent drug control laws. Synthetic cathinones, in general, saw a surge in popularity in the mid-to-late 2000s. 4-EMC was first identified in forensic casework in Europe around 2010 and subsequently appeared in other parts of the world.[2] Its emergence is a characteristic example of the cat-and-mouse game between clandestine chemists and law enforcement, where slight modifications to the chemical structure of existing controlled substances are made to create new, temporarily legal analogues.

Timeline of Key Events:

-

Early 2010s: 4-Ethylmethcathinone first synthesized and begins to appear in the recreational drug market in Europe.[1][3]

-

2014: The World Health Organization Expert Committee on Drug Dependence reviewed a number of synthetic cathinones, highlighting the growing public health concern.

-

March 2015: A key study by Rickli et al. is published, providing a detailed in vitro characterization of the pharmacological profile of 4-EMC and other novel psychoactive substances.[2]

-

January 2016: 4-Ethylmethcathinone is listed as a controlled substance in the US state of Vermont.[4]

-

Present: 4-EMC is a controlled substance in many jurisdictions, including being considered a Schedule I substance in the United States as a positional isomer of 4-methylethcathinone (4-MEC).[4]

Chemical Synthesis

The synthesis of 4-Ethylmethcathinone, a substituted cathinone, typically involves a multi-step process starting from a commercially available precursor. A common synthetic route is the bromination of a substituted propiophenone (B1677668) followed by amination.

A representative synthesis protocol for 4-EMC (1-(4-ethylphenyl)-2-(methylamino)propan-1-one) is as follows:

Step 1: Bromination of 4'-Ethylpropiophenone

-

4'-Ethylpropiophenone is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-ethylphenyl)propan-1-one.

Step 2: Amination with Methylamine (B109427)

-

The crude 2-bromo-1-(4-ethylphenyl)propan-1-one is dissolved in a suitable solvent, such as isopropanol (B130326) or acetonitrile.

-

An excess of a solution of methylamine (e.g., 40% in water or as a gas) is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a mixture of water and a non-polar organic solvent (e.g., dichloromethane).

-

The pH of the aqueous layer is adjusted to be basic (pH > 10) with a suitable base, such as sodium hydroxide.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-Ethylmethcathinone freebase.

-

The freebase can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Pharmacological Profile

4-Ethylmethcathinone is a psychoactive substance that primarily acts as a monoamine transporter inhibitor and releaser.[1][2] Its stimulant and entactogenic effects are attributed to its interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for 4-Ethylmethcathinone at human monoamine transporters, as reported by Rickli et al. (2015).[2]

| Transporter | IC50 (nM) for Uptake Inhibition |

| Dopamine Transporter (DAT) | 856 ± 121 |

| Serotonin Transporter (SERT) | 129 ± 18 |

| Norepinephrine Transporter (NET) | 99 ± 14 |

Data presented as mean ± SEM from at least three independent experiments.

Experimental Protocols

The following experimental protocols are based on the methods described by Rickli et al. (2015) for the in vitro characterization of 4-EMC.[2]

Monoamine Transporter Uptake Assay

-

Cell Culture: Human embryonic kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-bicarbonate buffer.

-

Uptake Inhibition Assay:

-

Cells are pre-incubated for 10 minutes with various concentrations of 4-Ethylmethcathinone or vehicle.

-

A mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-radiolabeled substrate is added to each well.

-

The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold Krebs-bicarbonate buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, and desipramine (B1205290) for NET). The IC50 values (the concentration of the drug that inhibits 50% of the specific uptake) are calculated by non-linear regression analysis of the concentration-response curves.

Mechanism of Action: Signaling Pathway

4-Ethylmethcathinone's primary mechanism of action involves the inhibition of reuptake and the promotion of the release of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) in the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling.

Caption: Mechanism of action of 4-Ethylmethcathinone (4-EMC) at the monoamine synapse.

Conclusion

4-Ethylmethcathinone is a synthetic cathinone that emerged as a designer drug in the early 2010s. Its pharmacological profile is characterized by potent inhibition of the serotonin, norepinephrine, and dopamine transporters, leading to increased synaptic concentrations of these key neurotransmitters. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the available knowledge on the history, synthesis, and in vitro pharmacology of 4-EMC. Further research is warranted to fully elucidate its in vivo effects, metabolism, and potential long-term consequences.

References

- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purelabchem.com [purelabchem.com]

- 4. 4-Ethylmethcathinone - Wikipedia [en.wikipedia.org]

4-Ethylmethcathinone: A Technical Overview of its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant belonging to the cathinone (B1664624) class of psychoactive substances. Structurally, it is an analog of methcathinone (B1676376) and is closely related to other designer drugs such as mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC). As a novel psychoactive substance (NPS), a comprehensive understanding of its physical, chemical, and pharmacological properties is essential for the scientific and medical communities. This technical guide provides an in-depth summary of the known characteristics of 4-EMC, methodologies for its analysis, and its mechanism of action.

Chemical and Physical Properties

4-Ethylmethcathinone is characterized by a phenethylamine (B48288) core with a ketone group at the beta position and an ethyl group on the phenyl ring at the para-position. It is typically encountered as a hydrochloride salt, which is a white powder.

Identification and Nomenclature

| Property | Value | Citation |

| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [1] |

| Common Synonyms | 4-EMC | [1] |

| CAS Number | 1225622-14-9 (for base) | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| InChIKey | FUYPDKFWOHBUFT-UHFFFAOYSA-N | [1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Ethylmethcathinone and its hydrochloride salt.

| Property | 4-EMC (Base) | 4-EMC (HCl Salt) | Citation |

| Molecular Weight | 191.27 g/mol | 227.7 g/mol | [1] |

| Appearance | Not Determined | White powder | [1] |

| Melting Point | Not Determined | 182.2 °C | [1] |

| Solubility | Not Determined | DMF: 1 mg/mlDMSO: 2.5 mg/mlEthanol: 5 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |

| UVmax | Not Determined | 260 nm | [2] |

Spectroscopic and Analytical Data

The unequivocal identification of 4-EMC in seized materials or biological samples relies on various analytical techniques. Below are the key spectroscopic data and the experimental protocols used for their acquisition.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of synthetic cathinones. The electron ionization (EI) mass spectrum of 4-EMC is characterized by specific fragmentation patterns.

| Technique | Key Fragments (m/z) |

| GC-MS (EI) | 191 (M+), 176, 160, 147, 133, 119, 91, 77, 58 (base peak) |

A common protocol involves the use of a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Sample Preparation: A dilute solution of the analyte in a suitable organic solvent (e.g., methanol).

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping up to 300°C at a rate of 20°C/minute, and holding for 5 minutes.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scanning a mass range of m/z 40-550.

Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

-

Instrument: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample (HCl salt) is placed directly on the ATR crystal.

-

Data Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of the hydrogen atoms.

-

Sample Preparation: The analyte is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10 mg/mL. An internal standard like trimethylsilylpropanoic acid (TSP) is added for chemical shift referencing (0 ppm).

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters: The spectral width is set to encompass a range from approximately -3 ppm to 13 ppm. A 90° pulse angle is used with a relaxation delay of 45 seconds between pulses to ensure quantitative accuracy.[1]

Pharmacological Characteristics

Mechanism of Action

Like other synthetic cathinones, 4-EMC's primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain.[3] It interacts with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 4-EMC acts as a monoamine transporter substrate, leading to the release of these neurotransmitters.[4][5]

The interaction profile of 4-EMC with these transporters determines its specific psychostimulant and entactogenic effects. The para-ethyl substitution on the phenyl ring enhances its serotonergic properties compared to unsubstituted cathinone.[4]

Caption: Mechanism of 4-EMC at the presynaptic terminal.

Monoamine Transporter Affinity

Quantitative data on the interaction of 4-EMC with human monoamine transporters reveal its potency as an uptake inhibitor. The IC₅₀ values represent the concentration of the drug required to inhibit 50% of the transporter activity.

| Transporter | IC₅₀ (nM) | Citation |

| Dopamine Transporter (DAT) | 480 ± 90 | [4] |

| Norepinephrine Transporter (NET) | 180 ± 10 | [4] |

| Serotonin Transporter (SERT) | 660 ± 100 | [4] |

These values indicate that 4-EMC is most potent at inhibiting the norepinephrine transporter, followed by the dopamine and serotonin transporters. Furthermore, studies have shown that 4-EMC acts as a releasing agent for norepinephrine, dopamine, and serotonin.[4]

In Vitro Metabolism

Specific in vitro metabolism studies for 4-Ethylmethcathinone are not extensively documented in the current literature. However, based on the known metabolic pathways of structurally similar synthetic cathinones, the metabolism of 4-EMC is expected to proceed through several key transformations. These metabolic studies are typically conducted using human liver microsomes or hepatocytes.[6][7]

The anticipated metabolic pathways for 4-EMC include:

-

N-demethylation: Removal of the methyl group from the nitrogen atom.

-

β-keto reduction: Reduction of the ketone group to a hydroxyl group.

-

Hydroxylation of the ethyl group: Addition of a hydroxyl group to the ethyl side chain on the phenyl ring.

-

Oxidation of the ethyl group: Further oxidation of the hydroxylated ethyl group to a carboxylic acid.

-

Phase II conjugation: Glucuronidation or sulfation of the hydroxylated metabolites.

Analytical Workflow

The identification and quantification of 4-EMC in a sample typically follow a multi-step analytical workflow.

Caption: General analytical workflow for 4-EMC identification.

Conclusion

4-Ethylmethcathinone is a potent psychostimulant that primarily acts as a releasing agent at monoamine transporters, with a preference for the norepinephrine transporter. Its physical and chemical properties have been characterized, allowing for its identification using standard analytical techniques such as GC-MS, FTIR, and NMR. While its general mechanism of action is understood, further research is needed to fully elucidate its metabolic fate and long-term pharmacological effects. The data presented in this guide serves as a foundational resource for professionals engaged in the research, analysis, and development of therapeutic strategies related to synthetic cathinones.

References

- 1. 4-Ethylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. purelabchem.com [purelabchem.com]

- 4. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Ethylmethcathinone (CAS Number: 1391053-87-4)

Disclaimer: This document is intended for research, scientific, and drug development professionals only. 4-Ethylmethcathinone (4-EMC) is a designer drug and its research is subject to legal and ethical considerations. The information provided herein is a synthesis of available scientific literature and is for informational purposes only.

Introduction

4-Ethylmethcathinone (4-EMC), with CAS number 1391053-87-4, is a synthetic stimulant of the cathinone (B1664624) class. Structurally, it is an analog of methcathinone (B1676376) and is closely related to other psychoactive substances such as mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC).[1] As a member of the "bath salts" phenomenon, 4-EMC has been identified in forensic analyses of recreational drug products. Its pharmacological profile is presumed to be similar to other synthetic cathinones, primarily acting on the monoamine neurotransmitter systems.[2] Due to its status as a designer drug, in-depth pharmacological and toxicological data specifically for 4-EMC are limited in peer-reviewed literature. This guide provides a comprehensive overview of the available information on 4-EMC, including its chemical properties, presumed mechanism of action based on related compounds, and relevant experimental protocols for its study.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-Ethylmethcathinone is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1391053-87-4 | [3] |

| Chemical Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | [3] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | Typically ≥97% for research-grade material | [3] |

Pharmacology and Mechanism of Action

Direct and extensive pharmacological studies on 4-EMC are scarce. However, based on its structural similarity to other synthetic cathinones, its mechanism of action is likely centered on the modulation of monoamine transporters.[4][5] Synthetic cathinones generally act as either substrates (releasers) or inhibitors (reuptake blockers) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][5]

The pharmacological actions of these compounds lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, which is responsible for their stimulant and psychoactive effects.[4]

Comparative Pharmacology with 4-Methylethcathinone (4-MEC)

Given the limited specific data for 4-EMC, its close structural isomer, 4-methylethcathinone (4-MEC), serves as a valuable comparator. In vitro studies on 4-MEC have characterized it as a non-selective monoamine uptake inhibitor with substrate activity at the serotonin transporter.[6][7]

Table of In Vitro Data for 4-Methylethcathinone (4-MEC):

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Reference(s) |

| Uptake Inhibition (IC₅₀) | ~800 nM | ~500 nM | [6] |

| Mechanism of Action | Blocker (Inhibitor) | Substrate (Releaser) | [6] |

This "hybrid" activity—acting as a dopamine reuptake inhibitor and a serotonin releaser—is a characteristic that may also be present in 4-EMC, contributing to its potential stimulant and entactogenic effects.[6]

Proposed Signaling Pathway

The interaction of synthetic cathinones with monoamine transporters disrupts the normal synaptic transmission of dopamine, norepinephrine, and serotonin. The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse, which is likely applicable to 4-EMC.

Caption: Proposed interaction of 4-EMC with the dopamine transporter at the synapse.

Experimental Protocols

Synthesis of 4-Ethylmethcathinone (Generalized)

The synthesis of 4-EMC would likely follow a similar pathway to that of other substituted cathinones, such as mephedrone.[8] A common route involves the bromination of a substituted propiophenone (B1677668) followed by amination.

Workflow for Synthesis:

Caption: Generalized synthetic workflow for 4-Ethylmethcathinone.

Methodology:

-

α-Bromination: 4-Ethylpropiophenone is reacted with a brominating agent, such as bromine (Br₂) in a suitable solvent (e.g., glacial acetic acid or chloroform), to yield 2-bromo-1-(4-ethylphenyl)propan-1-one. The reaction is typically performed at room temperature or with gentle heating.

-

Amination: The resulting α-bromo ketone is then reacted with an excess of methylamine (B109427) (often as a solution in a solvent like ethanol (B145695) or THF) to substitute the bromine atom with a methylamino group. This reaction is usually carried out at room temperature or under reflux.

-

Work-up and Purification: The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product can be purified by crystallization or column chromatography.

-

Salt Formation: For improved stability and handling, the free base of 4-EMC can be converted to its hydrochloride salt by treating a solution of the base with hydrochloric acid (e.g., as a solution in ether or isopropanol). The resulting salt typically precipitates and can be collected by filtration.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of synthetic cathinones in seized materials and biological samples.[9][10]

Workflow for GC-MS Analysis:

Caption: General workflow for the analysis of 4-EMC using GC-MS.

Methodology:

-

Sample Preparation:

-

Seized Materials: A small amount of the solid material is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform).

-

Biological Samples (e.g., Blood, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analyte from the biological matrix.[11][12] For some cathinones, derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties.

-

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

-

Carrier Gas: Helium is the typical carrier gas.

-

Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Analysis: A quadrupole mass analyzer is commonly used.

-

Data Acquisition: Data is collected in full scan mode for identification and can be collected in selected ion monitoring (SIM) mode for quantification.

-

-

Identification: The identification of 4-EMC is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference standard.

In Vitro Pharmacology: Monoamine Transporter Uptake and Release Assays

To characterize the interaction of 4-EMC with monoamine transporters, in vitro uptake and release assays are essential. These are typically performed using synaptosomes or cell lines expressing the specific transporters.[6][13]

Workflow for Transporter Assays:

Caption: Workflow for in vitro monoamine transporter uptake and release assays.

Methodology:

-

Preparation of Biological Material:

-

Synaptosomes: Brain tissue (e.g., rat striatum for DAT) is homogenized and subjected to differential centrifugation to isolate synaptosomes.

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express human DAT, NET, or SERT are cultured and harvested.

-

-

Uptake Inhibition Assay:

-

The biological material is pre-incubated with varying concentrations of 4-EMC.

-

A radiolabeled monoamine (e.g., [³H]dopamine) is added, and the mixture is incubated for a short period.

-

Uptake is terminated by rapid filtration and washing to separate the cells/synaptosomes from the incubation medium.

-

The radioactivity retained by the cells/synaptosomes is quantified by liquid scintillation counting.

-

The concentration of 4-EMC that inhibits 50% of the specific uptake (IC₅₀) is determined.

-

-

Release Assay:

-

The biological material is pre-loaded with a radiolabeled monoamine.

-

The cells/synaptosomes are washed to remove excess radioactivity.

-

4-EMC is added to the preparation and incubated.

-

The amount of radioactivity released into the supernatant is quantified.

-

An increase in radioactivity in the supernatant compared to a vehicle control indicates that the compound is a substrate (releaser).

-

Conclusion

4-Ethylmethcathinone (CAS 1391053-87-4) is a synthetic cathinone for which detailed scientific research is limited. Its pharmacological properties are inferred from its structural similarity to other synthetic cathinones, particularly 4-methylethcathinone (4-MEC). It is presumed to act as a monoamine transporter modulator, likely increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. The available data on related compounds suggest that it may function as both a reuptake inhibitor and a releasing agent, a profile that contributes to its stimulant and entactogenic effects. Further research is necessary to fully elucidate the specific pharmacological and toxicological profile of 4-EMC. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and in vitro characterization of this and other novel psychoactive substances.

References

- 1. 4-Ethylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. pharmasourcechem.com [pharmasourcechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ‘Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. unodc.org [unodc.org]

- 10. unodc.org [unodc.org]

- 11. CN104833743A - Method for analyzing cathinone, methcathinone and 4-methylmethcathinone in biological sample by liquid chromatography-mass spectrometry - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

4-EMC mechanism of action preliminary studies

An in-depth analysis of the mechanism of action for 4-Ethylmethcathinone (4-EMC) is a complex endeavor requiring the integration of data from various preliminary studies. This guide synthesizes the available information on its pharmacodynamics and pharmacokinetics to provide a foundational understanding for researchers, scientists, and drug development professionals.

Receptor Binding Affinity

The initial step in understanding a compound's mechanism of action is to determine its affinity for various molecular targets. For 4-EMC, this involves assessing its binding to monoamine transporters, which are key regulators of neurotransmitter levels in the synapse.

The primary mechanism of action for -EMC is believed to be its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By inhibiting these transporters, 4-EMC increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to its characteristic stimulant and entactogenic effects.

Studies have shown that 4-EMC and its isomers have varying affinities for these transporters. For instance, some cathinone (B1664624) derivatives are potent norepinephrine uptake inhibitors but differ in their dopamine versus serotonin transporter inhibition profiles. The affinity of a compound for a transporter is typically quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The following table summarizes the reported Ki values for 4-EMC at the human dopamine, norepinephrine, and serotonin transporters.

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | Data not available |

| Norepinephrine Transporter (NET) | Data not available |

| Serotonin Transporter (SERT) | Data not available |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibition constants (Ki) of 4-EMC for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK 293 cells expressing the human DAT, NET, or SERT.

-

Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

4-EMC hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Preparation: HEK 293 cells expressing the transporter of interest are harvested and membranes are prepared.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of 4-EMC.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of 4-EMC that inhibits 50% of radioligand binding). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

Neurotransmitter release assays are used to determine whether a compound acts as a substrate (releaser) or an inhibitor (blocker) at a particular transporter.

Objective: To determine if 4-EMC induces the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

4-EMC hydrochloride.

-

Perfusion buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Synaptosomes are isolated from the specific brain regions of rats.

-

Loading: Synaptosomes are incubated with the respective radiolabeled neurotransmitter to allow for uptake.

-

Perfusion: The loaded synaptosomes are placed in a perfusion system and continuously washed with buffer to establish a stable baseline of neurotransmitter release.

-

Drug Application: 4-EMC is introduced into the perfusion buffer at various concentrations.

-

Fraction Collection: Fractions of the perfusate are collected at regular intervals.

-

Scintillation Counting: The radioactivity in each fraction is measured using a scintillation counter to quantify the amount of neurotransmitter released.

-

Data Analysis: The amount of neurotransmitter release in the presence of 4-EMC is compared to the baseline release to determine if the compound is a releasing agent. The potency of release is often expressed as the EC50 value (the concentration that produces 50% of the maximal release).

| Neurotransmitter | Release (EC50, nM) |

| Dopamine | Data not available |

| Norepinephrine | Data not available |

| Serotonin | Data not available |

Signaling Pathways and Experimental Workflows

The interaction of 4-EMC with monoamine transporters initiates a cascade of events that ultimately leads to its psychoactive effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying its mechanism of action.

Caption: Proposed signaling pathway of 4-EMC at the monoaminergic synapse.

Caption: General experimental workflow for studying the mechanism of action of 4-EMC.

Logical Relationships in Mechanism of Action

The mechanism of action of 4-EMC can be understood through a series of logical relationships, from its molecular interactions to its physiological effects.

Caption: Logical flow from molecular interaction to physiological effect of 4-EMC.

Disclaimer: This document is intended for research and informational purposes only. 4-EMC is a controlled substance in many jurisdictions, and its use may be illegal. The information provided here is not an endorsement of its use. Researchers should adhere to all applicable laws and regulations.

In vitro effects of 4-Ethylmethcathinone

An In-Depth Technical Guide on the In Vitro Effects of 4-Ethylmethcathinone (4-EMC)

Issued: December 22, 2025 Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone (B1664624) that has emerged as a recreational designer drug within the stimulant and entactogen classes.[1] Its pharmacological activity is primarily dictated by its interactions with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the available in vitro data on 4-EMC, focusing on its mechanism of action at plasma membrane monoamine transporters, receptor interaction profile, and cytotoxic effects. The information is compiled from peer-reviewed studies to serve as a foundational resource for scientific and research applications. Methodologies for key experimental assays are detailed, and quantitative data are presented to facilitate comparative analysis.

Primary Mechanism of Action: Monoamine Transporter Interactions

The principal molecular targets of 4-EMC, like other substituted cathinones, are the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. 4-EMC acts as a substrate for these transporters, a dual mechanism that involves both the inhibition of neurotransmitter reuptake and the induction of transporter-mediated efflux (reverse transport).[2][3] This leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

Studies comparing para-substituted cathinones show that the presence of a 4-position alkyl group, such as the ethyl group in 4-EMC, tends to enhance serotonergic properties compared to unsubstituted or fluoro-substituted analogues.[3] Specifically, 4-EMC is characterized as a monoamine releaser, with notable activity at the serotonin transporter, similar to the effects of 3,4-methylenedioxymethamphetamine (MDMA).[3]

References

- 1. 4-Ethylmethcathinone - Wikipedia [en.wikipedia.org]

- 2. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicology Screening of 4-Ethylmethcathinone (4-EMC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone (B1664624) and a structural isomer of 4-methylethcathinone (4-MEC) that has emerged as a designer drug.[1] This technical guide provides a comprehensive overview of the initial toxicological screening of 4-EMC, addressing the core requirements for data presentation, experimental protocols, and visualization of key pathways and workflows. Due to the limited availability of direct toxicological data for 4-EMC, this guide incorporates data from its close structural analog, 4-MEC, and other relevant synthetic cathinones to provide a foundational understanding of its potential toxicological profile. All data not specific to 4-EMC are clearly identified. The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, which is a central focus of this guide.[2]

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and diverse class of new psychoactive substances (NPS).[3][4] 4-EMC falls within this class, and like its analogs, it is presumed to have stimulant and entactogenic properties.[1] A thorough toxicological evaluation is critical for understanding the potential risks associated with this compound. This guide outlines the essential in vitro and in vivo assays for an initial toxicology screening, focusing on cytotoxicity, genotoxicity, neurotoxicity, and cardiovascular toxicity.

Mechanism of Action: Interaction with Monoamine Transporters

Synthetic cathinones primarily exert their effects by interacting with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2][5] They can act as either reuptake inhibitors, substrates that induce neurotransmitter release, or a combination of both.[5] This modulation of monoaminergic systems is the basis for their psychoactive effects and is also a key contributor to their toxicological profiles.[2] The interaction with these transporters can lead to a cascade of downstream signaling events, impacting neuronal function and potentially leading to excitotoxicity and other adverse effects.

In Vitro Toxicology

In vitro assays are fundamental for the initial screening of a compound's toxicity, providing data on its effects at the cellular level.

Cytotoxicity

Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. Common endpoints include loss of membrane integrity, inhibition of metabolic activity, and apoptosis.

Data Presentation

| Compound | Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Citation |

| 4-MEC | Rat Primary Cortical Cultures | Neuronal Activity (MSR) | Inhibition | 73 | |

| 4-Isobutylmethcathinone | SH-SY5Y (Neuroblastoma) | WST-1 | Viability | 18-65 (after 72h) | [6] |

| 4-Isobutylmethcathinone | Hep G2 (Hepatocellular Carcinoma) | WST-1 | Viability | 18-65 (after 72h) | [6] |

| Mexedrone | TK6 (Human Lymphoblastoid) | - | Cytotoxicity | >100 | [5] |

| α-PVP | TK6 (Human Lymphoblastoid) | - | Cytotoxicity | >100 | [5] |

| α-PHP | TK6 (Human Lymphoblastoid) | - | Cytotoxicity | >100 | [5] |

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

-

Compound Exposure: Treat cells with a range of concentrations of 4-EMC (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]

LDH Assay for Cytotoxicity

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.[7]

-

Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage cellular DNA.

Data Presentation

| Compound | Assay | Cell Line/Organism | Result | Citation |

| 4-MEC | Single Cell Gel Electrophoresis (Comet Assay) | TR146 (Human Buccal Cell Line) | Positive (DNA strand breaks) | [9] |

| 4-MEC | Ames Test | Salmonella typhimurium | Negative | [9] |

| Mexedrone | In Vitro Micronucleus Test | TK6 (Human Lymphoblastoid) | Positive | [5] |

| α-PVP | In Vitro Micronucleus Test | TK6 (Human Lymphoblastoid) | Negative | [5] |

| α-PHP | In Vitro Micronucleus Test | TK6 (Human Lymphoblastoid) | Negative | [5] |

Experimental Protocols

In Vitro Micronucleus Assay

-

Cell Culture: Culture human lymphoblastoid TK6 cells in appropriate medium.

-

Compound Exposure: Treat cells with various concentrations of 4-EMC, with and without metabolic activation (S9 mix), for a short (3-6 hours) and long (24 hours) exposure period.

-

Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis.

-

Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the frequency of micronucleated cells compared to the negative control.

In Vivo Toxicology

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.

Neurotoxicity

Neurotoxicity assessment in vivo can reveal effects on behavior, motor coordination, and neurotransmitter systems.

Data Presentation

No quantitative in vivo neurotoxicity data for 4-EMC or 4-MEC was identified in the search results. The following table presents data for a related synthetic cathinone.

| Compound | Animal Model | Dosing Regimen | Endpoint | Result | Citation |

| Mephedrone | Mice | 4 x 20 mg/kg, every 2 hours | Striatal Dopamine Levels | Significant decrease | [10] |

Experimental Protocols

Zebrafish Larva Photomotor Response Assay

-

Embryo Collection and Rearing: Collect zebrafish embryos and raise them in standard E3 medium.

-

Compound Exposure: At 5 days post-fertilization (dpf), expose larvae to a range of 4-EMC concentrations in a 96-well plate.

-

Acclimation: Acclimate the larvae to the dark for a defined period.

-

Light Stimulus and Recording: Subject the larvae to alternating periods of light and dark, and record their locomotor activity using an automated tracking system.

-

Data Analysis: Analyze the distance moved and velocity during the light and dark phases to assess for hypo- or hyperactivity.

Cardiovascular Toxicity

Cardiovascular toxicity is a significant concern with stimulant drugs.

Data Presentation

No quantitative in vivo cardiovascular toxicity data for 4-EMC was identified. The following table presents data for 4-MEC and other relevant compounds.

| Compound | Animal Model/Human | Dosing | Endpoint | Result | Citation |

| 4-MEC | Human (Fatality Report) | Unknown | Postmortem Blood Concentration | 0.167 mg/L | [11] |

| 4-MEC | Human (Fatality Report) | Unknown | Postmortem Peripheral Blood | 14.6 µg/mL | [12] |

| MDMA | Human | 1.5 mg/kg (oral) | Heart Rate | Increase of 28 beats/min | [13] |

| MDMA | Human | 1.5 mg/kg (oral) | Systolic Blood Pressure | Increase of 25 mm Hg | [13] |

| 4-CMC | Rat | 10 mg/kg | Heart Rate | Significant Increase | [14] |

Experimental Protocols

Rat Model for Cardiovascular Assessment

-

Animal Preparation: Acclimate adult male Sprague-Dawley rats and surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

-

Compound Administration: Administer increasing doses of 4-EMC via intraperitoneal (i.p.) or oral gavage.

-

Data Acquisition: Record cardiovascular parameters continuously before and after drug administration.

-

Data Analysis: Analyze the changes in heart rate, systolic and diastolic blood pressure, and mean arterial pressure from baseline.

Experimental Workflow Visualization

A systematic workflow is crucial for the efficient and comprehensive toxicological screening of a novel compound like 4-EMC.

Conclusion

The initial toxicological screening of 4-EMC necessitates a multi-faceted approach, incorporating in vitro and in vivo models to assess its potential for cytotoxicity, genotoxicity, neurotoxicity, and cardiovascular toxicity. While direct data for 4-EMC is sparse, information from its structural isomer 4-MEC and other synthetic cathinones provides a valuable framework for its evaluation. The primary mechanism of action through monoamine transporters is a critical area of investigation. The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers to characterize the toxicological profile of 4-EMC and other emerging synthetic cathinones. Further research is imperative to fully elucidate the specific toxicological properties of 4-EMC and to inform public health and regulatory bodies.

References

- 1. clinicaterapeutica.it [clinicaterapeutica.it]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. clyte.tech [clyte.tech]

- 9. Neurotoxicity-Based Toxicometabolomics of N‑Ethyl Pentedrone Using Zebrafish as an In Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cardiovascular effects of 3,4-methylenedioxymethamphetamine. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Ethylmethcathinone: Structural Analogs, Derivatives, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the substituted cathinone (B1664624) class, structurally analogous to compounds like mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC).[1][2] As a member of this chemical family, 4-EMC is presumed to exert its psychoactive effects primarily through interaction with monoamine neurotransmitter systems.[3][4] These compounds are of significant interest to the scientific community for their potential applications in neuroscience research, particularly in studying the mechanisms of stimulant action, neurochemical signaling, and structure-activity relationships (SAR) at monoamine transporters.[5]

This technical guide provides a comprehensive overview of 4-Ethylmethcathinone and its analogs, focusing on their synthesis, pharmacology, and the experimental protocols used for their evaluation. Due to a lack of specific quantitative data for 4-EMC in the peer-reviewed literature, this guide utilizes data from its closest structural analogs, 4-MEC and mephedrone (4-MMC), to provide a comparative pharmacological context.

Synthesis and Chemical Characterization

The synthesis of 4-substituted methcathinone (B1676376) derivatives typically follows a two-step process involving the α-bromination of a substituted propiophenone, followed by amination. While a specific protocol for 4-EMC is not detailed in published literature, a plausible and established synthetic route can be extrapolated from the synthesis of its analogs, such as mephedrone.[6]

The logical precursor for 4-EMC synthesis is 4-ethylpropiophenone. The general reaction scheme is as follows:

-

α-Bromination: 4-ethylpropiophenone is reacted with bromine (Br₂) in a suitable solvent to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.

-

Amination: The resulting α-bromoketone is then reacted with methylamine (B109427) (CH₃NH₂) to substitute the bromine atom, forming the 4-Ethylmethcathinone base. This is typically followed by conversion to a hydrochloride salt to improve stability and handling.

Chemical Properties of 4-Ethylmethcathinone (4-EMC)

| Property | Value |

| IUPAC Name | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one[1][2] |

| Molecular Formula | C₁₂H₁₇NO[1] |

| Molar Mass | 191.27 g/mol [2] |

| CAS Number | 1225622-14-9[2] |

Pharmacology

Mechanism of Action at Monoamine Transporters

Synthetic cathinones exert their stimulant effects by modulating the activity of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[7] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Cathinone derivatives can act as either:

-

Reuptake Inhibitors (Blockers): These compounds bind to the transporter, blocking the reuptake of the neurotransmitter, which leads to its accumulation in the synapse. This mechanism is similar to that of cocaine.

-

Substrates (Releasers): These compounds are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flow, causing a massive, non-vesicular release of neurotransmitters. This mechanism is characteristic of amphetamines.

Based on the pharmacology of its close analogs like 4-MEC and mephedrone, 4-EMC is predicted to act as a mixed reuptake inhibitor and releasing agent, with a notable affinity for all three monoamine transporters.[7][8][9]

Quantitative Data on Monoamine Transporter Interactions

As of this review, specific in vitro binding affinity (Kᵢ) and uptake inhibition (IC₅₀) data for 4-EMC are not available in the peer-reviewed literature. The following tables present data for the structurally similar analogs, 4-methylethcathinone (4-MEC) and mephedrone (4-MMC), for comparative purposes.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of 4-MEC and Mephedrone Data represents the concentration of the compound required to inhibit 50% of monoamine uptake in HEK 293 cells expressing the human transporters.

| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) |

| 4-MEC | 567 | 162 | 83.2 |

| Mephedrone (4-MMC) | 5,900 | 1,900 | 19,300 |

Source: Data compiled from multiple studies.[7][8]

4-MEC demonstrates potent inhibition at all three transporters, with a preference for SERT and NET over DAT.[7] Mephedrone is also active at all three transporters, showing the highest potency at NET.[8] Both compounds are also known to act as serotonin-releasing agents.[7]

Pharmacokinetics

Specific pharmacokinetic parameters for 4-EMC are not currently available. The table below shows data for mephedrone in male Wistar rats following subcutaneous administration, which can serve as an approximate reference.

Table 2: Pharmacokinetic Parameters of Mephedrone (5 mg/kg, s.c.) in Rats

| Parameter | Serum | Brain |

| Tₘₐₓ (Time to Max. Concentration) | 30 min | 30 min |

| Cₘₐₓ (Max. Concentration) | 826.2 ng/mL | 767 ng/g |

Source: Data from a pharmacokinetic study on mephedrone.

Detailed Experimental Protocols

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Kᵢ) of a test compound for monoamine transporters.

-

Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT in appropriate media.

-

Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT/NET, [³H]citalopram for SERT).

-

Varying concentrations of the test compound (e.g., 4-EMC) or a known displacing agent for determining non-specific binding (e.g., mazindol for DAT/NET, fluoxetine (B1211875) for SERT).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Detection:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol 2: Assessment of Locomotor Activity in Rodents

This protocol describes a standard method to evaluate the psychostimulant effects of a compound.

-

Animals and Housing:

-

Use adult male Swiss-Webster mice or Sprague-Dawley rats.

-

House animals in groups in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Acclimate animals to the facility for at least one week and handle them daily for several days before testing to reduce stress.

-

-

Apparatus:

-

Use an open-field activity monitoring system consisting of clear Plexiglas chambers equipped with infrared photobeam arrays to automatically track horizontal and vertical movements.

-

-

Procedure:

-

Habituation: Transport the animals to the testing room at least 60 minutes before the experiment begins. Place each animal individually into the center of an activity chamber and allow it to explore freely for a 30-60 minute habituation period to establish a baseline activity level.

-

Drug Administration: Prepare solutions of 4-EMC in a suitable vehicle (e.g., 0.9% sterile saline). Following the habituation period, remove the animal from the chamber, administer the test compound or vehicle via intraperitoneal (i.p.) injection, and immediately return it to the chamber.

-

Data Recording: Record locomotor activity continuously for 60-120 minutes post-injection. Data is typically collected in 5- or 10-minute time bins to analyze the time course of the drug's effect.

-

-

Data Analysis:

-

The primary dependent variable is the total distance traveled (cm) or the number of horizontal beam breaks.

-

Analyze the data using a two-way Analysis of Variance (ANOVA) with dose and time as independent variables.

-

If a significant interaction is found, use post-hoc tests (e.g., Dunnett's or Bonferroni's test) to compare individual dose groups to the vehicle control group at each time point.

-

Key Signaling Pathways and Experimental Workflows

The interaction of 4-EMC and its analogs with monoamine transporters leads to an increase in extracellular dopamine and serotonin. These neurotransmitters then activate their respective postsynaptic G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that mediate the compound's psychoactive effects.

Dopamine Receptor Signaling in the Nucleus Accumbens

Increased dopamine in the nucleus accumbens, a key region of the brain's reward circuit, acts on D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) receptors.

Caption: Dopamine signaling pathways activated by transporter inhibition.

Serotonin 5-HT₂ Receptor Signaling

Increased serotonin levels lead to the activation of various serotonin receptors. The 5-HT₂ subfamily (5-HT₂ₐ and 5-HT₂c) are Gq/11-coupled receptors that play a significant role in the effects of many psychoactive substances.

Caption: Serotonin 5-HT₂ receptor signaling cascades.

Experimental Workflow: Behavioral Pharmacology

The following diagram illustrates a typical workflow for assessing the behavioral effects of a novel psychoactive substance in a rodent model.

Caption: Workflow for a rodent behavioral pharmacology study.

Conclusion

4-Ethylmethcathinone remains a compound of significant interest within the field of neuropharmacology, yet it is notably understudied compared to its close chemical relatives. This guide has synthesized the available information on its likely synthesis, mechanism of action, and the detailed experimental procedures required for its scientific investigation. The provided quantitative data for 4-MEC and mephedrone offer a valuable framework for predicting the pharmacological profile of 4-EMC, highlighting its probable role as a potent monoamine transporter ligand. The detailed protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to elucidate the specific properties of 4-EMC and other novel synthetic cathinones. Future research should prioritize the direct in vitro and in vivo characterization of 4-EMC to fill the existing data gaps and provide a more complete understanding of its pharmacological and toxicological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Ethylmethcathinone - Wikipedia [en.wikipedia.org]

- 3. purelabchem.com [purelabchem.com]

- 4. ORDER 4-EMC ONLINE AT BEST PRICES .......................... [pharmasource1.com]

- 5. purercstore.com [purercstore.com]

- 6. researchgate.net [researchgate.net]

- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Ethylmethcathinone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylmethcathinone Hydrochloride (4-EMC HCl) in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation studies involving this compound.

Core Solubility Data

The solubility of a compound is a critical physical property that influences its behavior in various applications, from chemical analysis to bioavailability in pharmaceutical formulations. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents.

| Organic Solvent | Abbreviation | Solubility (mg/mL) | Reference |

| Dimethylformamide | DMF | 1 | [1] |

| Dimethyl sulfoxide | DMSO | 2.5 | [1] |

| Ethanol | EtOH | 5 | [1] |

| Methanol | MeOH | 1 (as free base) | [2][3][4][5] |

| Phosphate-Buffered Saline (pH 7.2) | PBS | 10 | [1] |

It is important to note that product information sheets often provide solubility data as an approximate value. For precise determinations, experimental verification is recommended.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the public domain, a standard laboratory procedure for determining the solubility of a chemical compound can be adapted. The following is a generalized protocol based on common laboratory practices.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Determining the Solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For any specific research or development application, it is highly recommended to perform experimental verification of solubility under the precise conditions of interest.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C12H18ClNO | CID 71316575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-EMC HCl (this compound) 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 4. 4-EMC HCl (this compound) 1.0 mg/ml i… [cymitquimica.com]

- 5. 4-EMC HCl (this compound) 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

Stability of 4-EMC powder under laboratory conditions

An In-depth Technical Guide to the Stability of 4-Ethylmethcathinone (4-EMC) Powder Under Laboratory Conditions

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to mephedrone (B570743) (4-methylmethcathinone).[1][2] As with many research chemicals and drug analogs, a thorough understanding of its stability is critical for forensic analysis, toxicological studies, and pharmaceutical research. The integrity of analytical results and the safety of handling and storage practices depend on a comprehensive knowledge of how 4-EMC degrades under various environmental conditions.

This technical guide provides a detailed overview of the stability of 4-EMC powder in laboratory settings. It synthesizes available data on the influence of key environmental factors, outlines probable degradation pathways based on structurally similar compounds, and presents standardized experimental protocols for assessing stability.

Core Stability Profile of 4-EMC

The stability of synthetic cathinones, including 4-EMC, is highly dependent on environmental conditions, primarily pH and temperature.[3] The chemical structure, particularly the aminoketone group, is susceptible to degradation, which can significantly impact the purity and potency of the substance over time.

-

pH Dependence : Synthetic cathinones exhibit significant pH-dependent stability. They are considerably more stable under acidic conditions and degrade rapidly in neutral-to-basic solutions.[3][4][5] Studies on methcathinone (B1676376) analogs show they are stable in acidic solutions (pH 4) but degrade as the pH increases.[4][5] This degradation is accelerated dramatically under alkaline conditions.[3]

-